![molecular formula C9H9BrINO B1532180 5-Bromo-2-iodo-N-ethylbenzamide CAS No. 1295978-68-5](/img/structure/B1532180.png)
5-Bromo-2-iodo-N-ethylbenzamide
Overview
Description
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
5-Bromo-2-iodo-N-ethyl benzamide: is utilized in the synthesis of MOFs, which are highly ordered, porous structures with potential applications in gas storage, separation, and catalysis . The bromo and iodo substituents on the benzamide can act as anchoring points for metal ions, forming stable, crystalline lattices that can be tailored for specific functions.
Photocatalysis
This compound can be incorporated into photocatalytic systems for CO2 reduction . The bromo and iodo groups may enhance carrier transport, leading to improved efficiency in converting CO2 into valuable chemicals using sunlight .
Electron-Induced Decomposition
The compound is a subject of study in electron-induced decomposition, which is relevant for understanding radiation damage to materials and biological systems. It can provide insights into the stability of materials under high-energy radiation .
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-ethyl-2-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOBSILORRYJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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